N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide
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Overview
Description
N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . The compound features an oxirane ring, which is a three-membered cyclic ether, and a sulfonamide group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide typically involves the reaction of tert-butylamine with an epoxide-containing sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: tert-butylamine and an epoxide-containing sulfonyl chloride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like ammonia, primary amines, or alcohols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide: Characterized by its oxirane ring and sulfonamide group.
tert-butyl N-methyl-N-[(oxiran-2-yl)methyl]carbamate: Similar structure but with a carbamate group instead of a sulfonamide.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a sulfonamide group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of novel compounds with diverse applications .
Properties
IUPAC Name |
N-tert-butyl-2-(oxiran-2-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)5-4-7-6-12-7/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBCBCWPLCRTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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